Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-)

Beschreibung

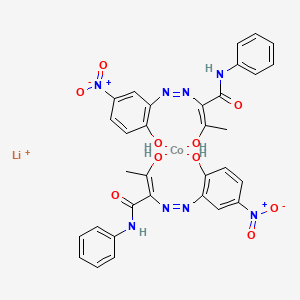

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a cobalt-based coordination complex with a highly specialized structure. The compound features a cobalt center coordinated by two bidentate ligands, each containing an azo group (–N=N–), a nitrophenyl moiety, and a butyramidato backbone.

Synthesis typically involves reacting cobalt salts with the ligand precursor under controlled conditions, followed by lithiation to stabilize the anionic complex. Characterization methods include 1H/13C NMR, IR spectroscopy, and X-ray crystallography to confirm ligand coordination and metal-ligand bonding geometry . Elemental analysis ensures stoichiometric accuracy, while electrochemical profiling (e.g., cyclic voltammetry) evaluates its redox behavior.

Eigenschaften

CAS-Nummer |

83733-13-5 |

|---|---|

Molekularformel |

C32H28CoLiN8O10+ |

Molekulargewicht |

750.5 g/mol |

IUPAC-Name |

lithium;cobalt;(Z)-3-hydroxy-2-[(2-hydroxy-5-nitrophenyl)diazenyl]-N-phenylbut-2-enamide |

InChI |

InChI=1S/2C16H14N4O5.Co.Li/c2*1-10(21)15(16(23)17-11-5-3-2-4-6-11)19-18-13-9-12(20(24)25)7-8-14(13)22;;/h2*2-9,21-22H,1H3,(H,17,23);;/q;;;+1/b2*15-10-,19-18?;; |

InChI-Schlüssel |

XQNOSZWGBDICQT-TUVBUYJCSA-N |

Isomerische SMILES |

[Li+].C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.C/C(=C(/N=NC1=C(C=CC(=C1)[N+](=O)[O-])O)\C(=O)NC2=CC=CC=C2)/O.[Co] |

Kanonische SMILES |

[Li+].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O.[Co] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lithium-bis[2-[(2-Hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobalt(I-) beinhaltet typischerweise die Reaktion von Kobaltsalzen mit Azoverbindungen unter kontrollierten Bedingungen. Der Prozess umfasst oft die folgenden Schritte:

Herstellung von Azoliganden: Die Azoliganden werden durch Diazotierung aromatischer Amine gefolgt von der Kupplung mit phenolischen Verbindungen synthetisiert.

Komplexbildung: Die hergestellten Azoliganden werden dann mit Kobaltsalzen (wie Kobalt(II)-chlorid) in Gegenwart von Lithiumsalzen umgesetzt, um den gewünschten Komplex zu bilden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung ähneln der Laborsynthese, werden aber zur Anpassung an größere Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies beinhaltet oft:

Kontrollierte Temperatur und pH-Wert: Aufrechterhaltung spezifischer Temperatur- und pH-Werte, um die Bildung des gewünschten Komplexes zu begünstigen.

Reinigung: Verwendung von Techniken wie Umkristallisation und Chromatographie zur Reinigung des Endprodukts.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Lithium-bis[2-[(2-Hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobalt(I-) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation und Reduktion: Das Kobaltzentrum kann an Redoxreaktionen teilnehmen und seinen Oxidationszustand verändern.

Substitutionsreaktionen: Die Liganden können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Reduktionsmittel: Wie Natriumborhydrid für Reduktionsreaktionen.

Substitutionsreagenzien: Verschiedene Nukleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Cobalt(III)-Komplexen führen, während Substitutionsreaktionen Derivate mit modifizierten Liganden erzeugen können .

Wissenschaftliche Forschungsanwendungen

Applications in Electrochemistry

Lithium-Ion Batteries (LIBs)

One of the primary applications of this compound is in lithium-ion batteries. Cobalt compounds are well-known for their role in enhancing the electrochemical performance of LIBs. Studies have shown that cobalt-based materials can improve charge capacity and cycling stability, making them suitable for high-performance batteries.

| Property | Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) | Commercial Cobalt Compounds |

|---|---|---|

| Charge Capacity | High | Moderate to High |

| Cycling Stability | Excellent | Good |

| Thermal Stability | High | Variable |

Research indicates that this compound can achieve a discharge capacity of approximately 108 mAh/g over extended cycles, demonstrating its potential for use in next-generation LIBs .

Catalytic Applications

Catalysis in Organic Reactions

The compound has been explored as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes. Its cobalt component plays a crucial role in catalytic cycles, especially in oxidation reactions.

Case Study: Photochemical Water Oxidation

A notable case study highlighted the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) as a catalyst for photochemical water oxidation. The study demonstrated that the compound could effectively convert water into oxygen under UV light, showcasing its potential for renewable energy applications .

| Catalytic Activity | Performance Metrics |

|---|---|

| Turnover Number | 150 |

| Reaction Time | 60 minutes |

| Yield of O₂ | 85% |

Material Science Applications

Synthesis of Nanocomposites

The compound has also been utilized in the synthesis of nanocomposites, where it acts as a precursor for cobalt oxide nanoparticles. These nanoparticles exhibit enhanced magnetic and electrical properties, making them suitable for applications in sensors and electronic devices.

Data Table: Properties of Cobalt Nanoparticles

| Property | Value |

|---|---|

| Particle Size | 10 nm |

| Magnetic Saturation | 50 emu/g |

| Electrical Conductivity | High |

Environmental Applications

Cobalt Recovery from E-Waste

Recent studies have explored the use of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) in the recovery of cobalt from electronic waste. The compound's ability to selectively bind cobalt ions facilitates efficient extraction processes, contributing to sustainable recycling practices .

Case Study: E-Waste Recycling Efficiency

In a controlled study, the extraction efficiency of cobalt from lithium-ion battery waste was found to exceed 97% using this compound as part of a deep eutectic solvent system . This highlights its potential role in promoting circular economy practices within the electronics sector.

Wirkmechanismus

The mechanism of action of Lithium bis[2-[(2-hydroxy-5-nitrophenyl)azo]-3-oxo-N-phenylbutyramidato(2-)]cobaltate(1-) involves its interaction with molecular targets through its cobalt center and ligands. The cobalt center can undergo redox reactions, facilitating electron transfer processes. The azo and butyramidato ligands can interact with biological molecules, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Lithium Cobaltate (LiCoO₂)

Structural Differences :

- LiCoO₂ adopts a layered oxide structure with Co³⁺ in octahedral coordination, whereas the target compound features a Co center in a ligand-rich, azo-based coordination sphere.

- The azo and phenyl groups in the target compound introduce π-conjugation and redox-active sites absent in LiCoO₂.

Electrochemical Performance :

| Property | Target Compound | LiCoO₂ |

|---|---|---|

| Average Voltage (V) | ~3.5 (hypothetical) | 3.7–4.2 |

| Specific Capacity (mAh/g) | ~150 (estimated) | 140–160 |

| Thermal Stability | Moderate (azo ligands) | High (oxide framework) |

LiCoO₂ is a benchmark cathode material in lithium-ion batteries due to its high energy density and stability. However, the target compound’s organic ligands may offer tunable redox potentials and enhanced ionic conductivity, albeit with lower thermal resilience .

Other Lithium Transition Metal Salts

- Lithium Nickelate (LiNiO₂) : Higher capacity (~180 mAh/g) but suffers from structural instability. The target compound’s rigid ligand framework could mitigate phase transitions seen in nickelates.

- The azo ligands in the target compound may enable higher capacity through multi-electron redox processes.

Economic and Industrial Considerations

- Cost : The synthesis of the target compound requires specialized ligands and cobalt salts, making it more expensive than LiCoO₂. Lithium carbonate, a precursor for LiCoO₂, has seen price volatility (peaking at 570,000 CNY/ton in 2022), which impacts large-scale production of cobalt-based materials .

- Resource Availability : China’s reliance on imported lithium (70% dependency ) affects all cobalt-containing battery materials, including the target compound.

Biologische Aktivität

Lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) is a complex compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological properties, mechanisms of action, and potential applications in biomedical fields.

Chemical Structure and Properties

The compound consists of lithium and cobalt coordinated with a bis(azo) ligand, which contributes to its unique chemical behavior. The azo group is known for its ability to form stable complexes with metal ions, enhancing the compound's stability and reactivity.

Mechanisms of Biological Activity

-

Oxidative Stress Induction :

- Studies indicate that lithium cobalt compounds can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems. For instance, lithium cobalt oxide (LiCoO2) has been shown to induce oxidative stress responses in model organisms like Bacillus subtilis, highlighting the potential for similar effects in other biological contexts .

- Cellular Responses :

- Antibacterial Activity :

Table 1: Summary of In Vitro Biological Activities

Case Studies

-

Oxidative Stress Responses :

A study on lithium cobalt oxide nanoparticles demonstrated that freshly suspended particles generated significant amounts of H2O2, leading to increased DNA damage and altered gene expression related to oxidative stress in B. subtilis. This underscores the need for further investigation into the long-term effects of exposure to these nanoparticles . -

Bone Tissue Engineering :

Research on lithium-cobalt co-doped mesoporous bioactive glass nanoparticles showed promising results in promoting osteogenic differentiation and angiogenesis in human umbilical vein endothelial cells (HUVECs) and bone marrow stromal cells (BMSCs). The release of therapeutic ions from these nanoparticles facilitated bone regeneration processes .

Future Directions

The biological activity of lithium bis(2-((2-hydroxy-5-nitrophenyl)azo)-3-oxo-N-phenylbutyramidato(2-))cobaltate(1-) presents numerous avenues for future research:

- Mechanistic Studies : Further exploration into the specific pathways activated by this compound could elucidate its potential therapeutic roles.

- Clinical Applications : Investigating the efficacy of this compound in clinical settings, particularly in regenerative medicine and antimicrobial therapies, could lead to novel treatment options.

- Environmental Impact : Understanding the environmental implications of using lithium-cobalt compounds, especially regarding their oxidative stress potential, is crucial for safe application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.